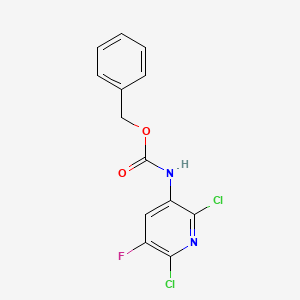
Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate
Vue d'ensemble
Description
“Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate” is a chemical compound with the molecular formula C13H9Cl2FN2O2 . It is also known by the IUPAC name "benzyl N-(2,6-dichloro-5-fluoropyridin-3-yl)carbamate" .
Molecular Structure Analysis
The molecular structure of “Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate” is defined by its molecular formula, C13H9Cl2FN2O2 . This indicates that the molecule is composed of 13 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Applications De Recherche Scientifique
Synthesis and Chemical Properties : Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate and its derivatives have been synthesized and studied for their chemical properties and potential applications. For example, Zhu Qiu-feng (2005) discussed the synthesis of related compounds for use in the synthesis of quinolone antibacterial agents (Zhu Qiu-feng, 2005).
Role in Biological Systems : Some studies have investigated the activity of benzyl carbamate derivatives in biological systems. For example, research by C. Temple and G. Rener (1992) explored the metabolism of related compounds in mice, finding that they can be transformed into metabolites with potential biological activity (Temple & Rener, 1992).
Potential Antitumor and Antimicrobial Applications : Certain benzyl carbamate derivatives have shown promise in antitumor and antimicrobial applications. For instance, a study by V. M. Bhan and S. S. Tripathi (1981) examined the effectiveness of different herbicides, including benzyl carbamate derivatives, in controlling weeds and affecting crop yield (Bhan & Tripathi, 1981). Additionally, a 1998 study by Miwa et al. investigated a novel oral fluoropyrimidine carbamate, which is converted to 5-fluorouracil selectively in tumors, suggesting potential in cancer treatment (Miwa et al., 1998).
Agricultural Use : Studies have also explored the use of benzyl carbamate derivatives in agriculture, particularly as herbicides. For example, research by C. Lee, Hyun-Soo Park, and Jeung-Bea Kim (1989) investigated the synthesis and herbicidal activity of certain carbamates, finding phytotoxic effects on various plant species (Lee, Park, & Kim, 1989).
Use in Chemical Synthesis : Benzyl carbamate compounds have been utilized as intermediates in the synthesis of various chemical compounds. For example, research by Zhibin Zhang et al. (2006) demonstrated the use of benzyl carbamate in the catalytic intramolecular hydroamination of allenes (Zhang et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
benzyl N-(2,6-dichloro-5-fluoropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O2/c14-11-9(16)6-10(12(15)18-11)17-13(19)20-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAJQDXUZGAAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)
![7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1440755.png)
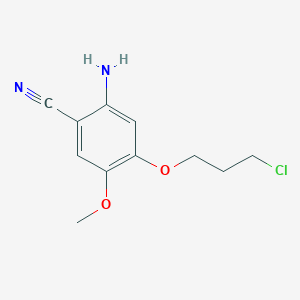

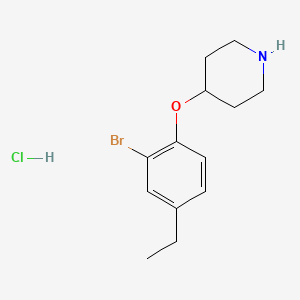
![4-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1440764.png)
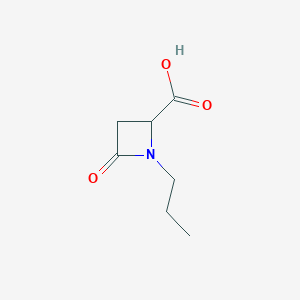
![3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1440769.png)
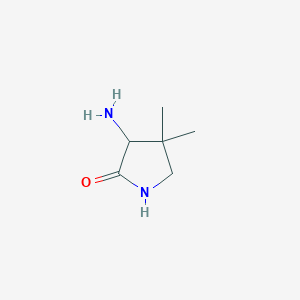
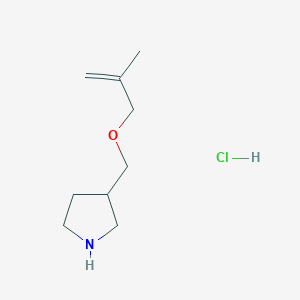
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1440773.png)
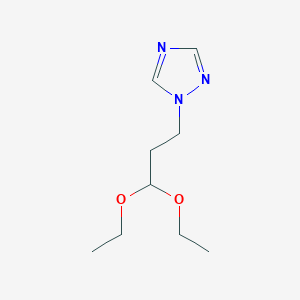
![7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B1440775.png)
![2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440776.png)